molecular formula C58H94O27 B8180781 Sasanquasaponin

Sasanquasaponin

Cat. No. B8180781
M. Wt: 1223.3 g/mol
InChI Key: MAEBCGDGGATMSC-UHFFFAOYSA-N
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Description

A type of glycoside widely distributed in plants. Each consists of a sapogenin as the aglycone moiety, and a sugar. The sapogenin may be a steroid or a triterpene and the sugar may be glucose, galactose, a pentose, or a methylpentose.

Scientific Research Applications

  • Inflammatory Response and Vascular Health

    Sasanquasaponin demonstrates potential in inhibiting over-expression of ICAM-1 induced by lipopolysaccharides, which may relate to the MAPK-ERK1/2 signal pathway, indicating its role in modulating inflammatory responses and protecting vascular endothelial cells (Huang et al., 2006). It is also shown to modulate lipid metabolism, inhibit inflammatory response, and maintain NO/ET balance, potentially offering vascular protection (Hu, 2012).

  • Cancer Research

    Sasanquasaponin has shown efficacy in inhibiting epithelial to mesenchymal transition (EMT) in prostate cancer by modulating the PI3K/Akt/mTOR and Smad pathways (Wenfeng Li et al., 2022). It also induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells, highlighting its potential as an anti-cancer agent (Linyan Chen et al., 2013).

  • Antioxidant Properties

    Studies have indicated that sasanquasaponins have strong antioxidant capabilities, can inhibit TBARS formation, and clear active oxygen radicals produced by chemical reactions (Li Zhao-jiang, 2005). They also exhibit significant antioxidant activities that may contribute to cancer prevention (Ling Tang et al., 2011).

  • Cardioprotection

    Sasanquasaponin protects cardiomyocytes against oxidative stress induced by anoxia-reoxygenation, which may involve anti-lipoperoxidation and anti-adhesion mechanisms (He-Ping Chen et al., 2007). It also shows potential in decreasing arrhythmia incidences and improving heart functions, suggesting protection against ischemia-reperfusion injury (Z. Liao et al., 2009).

  • Neuroprotection and Other Applications

    Sasanquasaponin nanocapsules with phaeophorbide demonstrate photo responsiveness and neuroprotective effects under red light, providing a new approach to brain neuroprotection (Y. Ye et al., 2014). Additionally, sasanquasaponin has been found to have anti-inflammatory and analgesic activities, further broadening its range of applications (Y. Ye et al., 2013).

properties

IUPAC Name

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEBCGDGGATMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saponins
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Product Name

Sasanquasaponin

CAS RN

8047-15-2
Record name Saponins
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